molecular formula C16H14O4 B14063551 2-(4-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-enoic acid

2-(4-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-enoic acid

Cat. No.: B14063551
M. Wt: 270.28 g/mol
InChI Key: GNUSAQYVYXEFIL-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-enoic acid is an organic compound with a complex structure that includes both hydroxy and methoxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-enoic acid typically involves the condensation of 4-hydroxybenzaldehyde with 3-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbon-carbon double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 2-(4-oxophenyl)-3-(3-methoxyphenyl)prop-2-enoic acid.

    Reduction: Formation of 2-(4-hydroxyphenyl)-3-(3-methoxyphenyl)propanoic acid.

    Substitution: Formation of 2-(4-hydroxyphenyl)-3-(3-substituted phenyl)prop-2-enoic acid.

Scientific Research Applications

2-(4-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxy and methoxy groups.

    Medicine: Investigated for its potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenyl)-3-phenylprop-2-enoic acid: Lacks the methoxy group, which may affect its biological activity.

    2-(4-Methoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enoic acid: The positions of the hydroxy and methoxy groups are reversed, potentially altering its chemical reactivity and biological effects.

Uniqueness

2-(4-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-enoic acid is unique due to the specific arrangement of hydroxy and methoxy groups on the phenyl rings, which can influence its chemical properties and biological activities. This unique structure makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C16H14O4/c1-20-14-4-2-3-11(9-14)10-15(16(18)19)12-5-7-13(17)8-6-12/h2-10,17H,1H3,(H,18,19)

InChI Key

GNUSAQYVYXEFIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=C(C2=CC=C(C=C2)O)C(=O)O

Origin of Product

United States

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